N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine
Description
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique pyrazole and pyrimidine moieties
Properties
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-6-18-10(4)12(9(3)17-18)15-11-7-8(2)14-13(16-11)19-5/h7H,6H2,1-5H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUIASOVLKCKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC2=NC(=NC(=C2)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction under reflux conditions.
Alkylation: The pyrazole intermediate is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The alkylated pyrazole is reacted with appropriate reagents such as 2-methoxy-6-methylpyrimidine-4-amine under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3,5-dimethylbenzamide
- N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4,6-dimethylpyrimidin-2-amine
Uniqueness
Compared to similar compounds, N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring. This structural feature may influence its reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
